[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol is an organoboron compound characterized by the presence of a boron atom bonded to a phenyl ring substituted with a methyl group and a trifluoroethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol typically involves the reaction of 5-methyl-2-(2,2,2-trifluoroethoxy)phenylboronic acid with appropriate reagents to introduce the boranediol functionality. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boranediol group to other boron-containing functionalities.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The boron atom can interact with biological molecules in unique ways, making it a valuable tool for designing new therapeutic agents .
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and coatings, due to its ability to enhance the properties of these materials .
Wirkmechanismus
The mechanism by which [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity and function. This interaction can affect various pathways, including enzyme inhibition and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]boranediol:
[5-Methoxy-2-(2,2,2-trifluoroethoxy)phenyl]boranediol: The presence of a methoxy group instead of a methyl group can alter the compound’s chemical properties and reactivity.
Uniqueness
[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol is unique due to the combination of a methyl group and a trifluoroethoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H10BF3O3 |
---|---|
Molekulargewicht |
233.98 g/mol |
IUPAC-Name |
[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BF3O3/c1-6-2-3-8(7(4-6)10(14)15)16-5-9(11,12)13/h2-4,14-15H,5H2,1H3 |
InChI-Schlüssel |
NISGGCJCHFHXGN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)C)OCC(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.